![molecular formula C14H15F2N3 B2541044 6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine CAS No. 1919493-12-1](/img/structure/B2541044.png)
6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of ethyl, fluoro, and phenyl groups attached to the pyrimidine ring, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the ethyl and fluoro groups: These groups can be introduced through alkylation and halogenation reactions, respectively. For example, ethylation can be performed using ethyl iodide in the presence of a base, while fluorination can be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the phenyl group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a phenylboronic acid with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency.
化学反应分析
Types of Reactions
6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学研究应用
6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to the active sites of enzymes and inhibiting their activity, which can disrupt metabolic pathways.
Interacting with receptors: Binding to cellular receptors and modulating their signaling pathways, leading to changes in cellular functions.
Altering gene expression: Affecting the expression of specific genes, which can influence cellular processes such as proliferation, differentiation, and apoptosis.
相似化合物的比较
6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine can be compared with other similar compounds, such as:
4-Ethyl-5-fluoro-6-hydroxypyrimidine: Similar in structure but with a hydroxyl group instead of an amine group.
4-Fluorophenethylamine: Contains a phenethylamine moiety but lacks the pyrimidine ring.
N-{4-(4-fluorophenyl)-5-formyl-6-(1-methyl ethyl)pyrimidin-2-yl}-N-methylmethanesulfonamide: A related pyrimidine derivative with different substituents.
The uniqueness of this compound lies in its specific combination of ethyl, fluoro, and phenyl groups attached to the pyrimidine ring, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
6-ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3/c1-2-12-13(16)14(19-9-18-12)17-8-7-10-3-5-11(15)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDZIQDDUDFRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCCC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
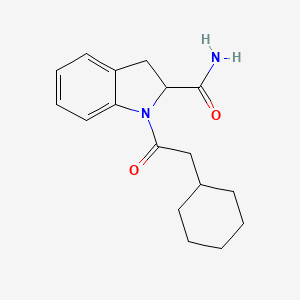
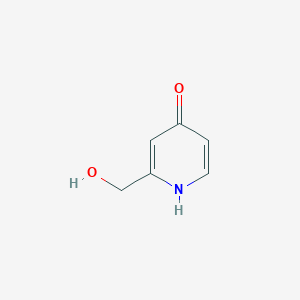

![N-[(furan-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2540967.png)

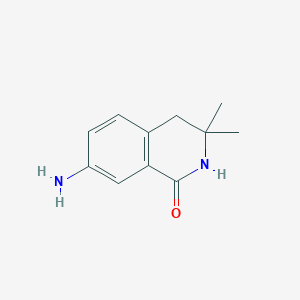
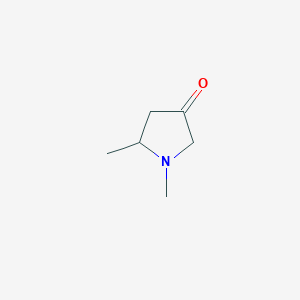
![5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2540974.png)
![N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540975.png)
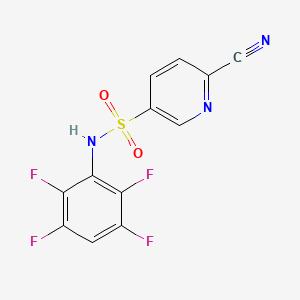
![3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(propane-1-sulfonyl)pyridazine](/img/structure/B2540978.png)
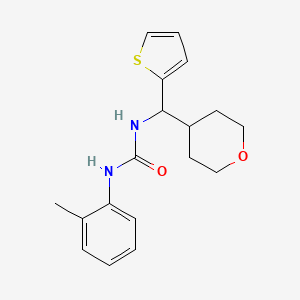
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540981.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2540984.png)
